tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-Biotinylethylenediamine is an organic compound that serves as a biotinylated biochemical assay reagent. It is widely used in life science research as a biological material or organic compound. The compound consists of a biotin group and an acylated ethylenediamine group, with the ethylenediamine group protected by a tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-Biotinylethylenediamine can be synthesized by introducing an acylated ethylenediamine group into a biotin molecule. A common method involves reacting biotin with an acyl chloride or anhydride, followed by a reaction with ethylenediamine. The ethylenediamine group is protected using tert-butoxycarbonyl (Boc) to yield the final product .
Industrial Production Methods
Industrial production of N-Boc-Biotinylethylenediamine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Biotinylethylenediamine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles can be used to substitute the amine group once deprotected.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted products depending on the nucleophiles used .
Scientific Research Applications
N-Boc-Biotinylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and biochemical assays.
Biology: Employed in the study of biotinylation processes and protein interactions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-Boc-Biotinylethylenediamine involves its biotin group, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and research applications. The Boc group serves as a protecting group for the amine, preventing unwanted reactions until the desired deprotection step .
Comparison with Similar Compounds
N-Boc-Biotinylethylenediamine is unique due to its combination of a biotin group and a Boc-protected ethylenediamine group. Similar compounds include:
N-Boc-Biotinylaminopropylamine: Similar structure but with a propylamine group instead of ethylenediamine.
N-Boc-Biotinylaminobutylamine: Contains a butylamine group instead of ethylenediamine.
These compounds share similar properties and applications but differ in the length and structure of the amine group, which can affect their reactivity and binding properties.
Properties
IUPAC Name |
tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNEHFEIXQVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.